4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a furan ring, and a triazole ring, each contributing to its unique chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
The synthesis of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be achieved through multiple synthetic routes. Common methods include:
Cyclocondensation Reactions: This involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Cycloaddition Reactions: This method involves the addition of a 1,3-dipole to a dipolarophile to form the heterocyclic ring.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: Its derivatives are studied for their antileishmanial and antimalarial activities.
Industrial Applications: It is used in the synthesis of more complex heterocyclic systems with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interact with receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
Properties
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-3-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S/c1-11-15(9-23(2)22-11)24-17(20-21-18(24)27)16-8-7-14(26-16)10-25-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVPKYSPKCQCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N2C(=NNC2=S)C3=CC=C(O3)COC4=CC=C(C=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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